3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile
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Overview
Description
3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile is an organic compound characterized by its benzene ring substituted with two cyano groups and an ethylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile typically involves the reaction of benzene-1,2-dicarbonitrile with 2-ethylbutanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the substitution of the hydroxyl group with the ethylbutoxy group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process parameters are carefully controlled to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The ethylbutoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines under suitable conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile exerts its effects involves its interaction with molecular targets through its functional groups. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, while the ethylbutoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-dicarbonitrile: Lacks the ethylbutoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
3-(2-Methylbutoxy)benzene-1,2-dicarbonitrile: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.
Uniqueness
3-(2-Ethylbutoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the ethylbutoxy group, which imparts distinct solubility and reactivity characteristics. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
273750-89-3 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
3-(2-ethylbutoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-3-11(4-2)10-17-14-7-5-6-12(8-15)13(14)9-16/h5-7,11H,3-4,10H2,1-2H3 |
InChI Key |
WPQXYKJOFOHMKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)COC1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
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